N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a fluorobenzyl group and a tetrazole ring. The compound has the molecular formula and a molecular weight of approximately 311.31 g/mol. The IUPAC name for this compound is N-[(2-fluorophenyl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide, indicating the presence of both aromatic and heterocyclic components that contribute to its chemical properties and potential biological activities.
The synthesis of N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically follows a multi-step process, which may include the following key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. For instance, temperature, solvent choice, and reaction time are critical factors influencing the success of each synthetic step.
N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide features a complex structure comprising:
CC(C1=NNN=N1)C2=CC=CC=C2F
N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
The versatility of N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide as a building block in organic synthesis highlights its potential in developing more complex molecules.
The mechanism of action for N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:
Research suggests that compounds with similar structures can exhibit significant biological activities, including antimicrobial and anticancer properties.
N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is expected to exhibit:
Key chemical properties include:
N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0